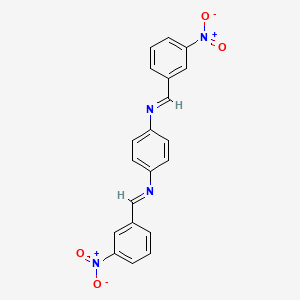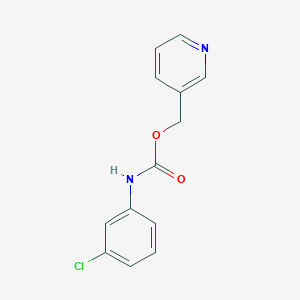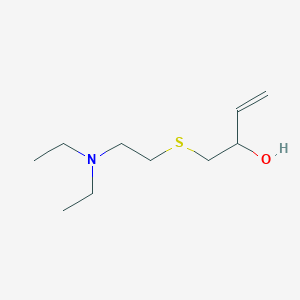
1-(2-(Diethylamino)ethylthio)-3-buten-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(Diethylamino)ethylthio)-3-buten-2-OL is an organic compound with a unique structure that includes both an amino and a thioether group
Métodos De Preparación
The synthesis of 1-(2-(Diethylamino)ethylthio)-3-buten-2-OL can be achieved through several synthetic routes. One common method involves the reaction of 2-(diethylamino)ethanethiol with an appropriate butenone derivative under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent oxidation. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
1-(2-(Diethylamino)ethylthio)-3-buten-2-OL undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new derivatives with different functional groups. Common reagents and conditions for these reactions include mild temperatures and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(2-(Diethylamino)ethylthio)-3-buten-2-OL has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(2-(Diethylamino)ethylthio)-3-buten-2-OL involves its interaction with molecular targets such as enzymes and receptors. The amino and thioether groups allow the compound to form hydrogen bonds and hydrophobic interactions with target molecules, influencing their activity and function. The specific pathways involved depend on the biological context and the target molecules.
Comparación Con Compuestos Similares
1-(2-(Diethylamino)ethylthio)-3-buten-2-OL can be compared with similar compounds such as 2-(diethylamino)ethanethiol and 1-(2-(diethylamino)ethylthio)-2-butanol. These compounds share structural similarities but differ in their functional groups and reactivity. The unique combination of amino and thioether groups in this compound makes it distinct and valuable for specific applications.
Propiedades
Número CAS |
39159-35-8 |
|---|---|
Fórmula molecular |
C10H21NOS |
Peso molecular |
203.35 g/mol |
Nombre IUPAC |
1-[2-(diethylamino)ethylsulfanyl]but-3-en-2-ol |
InChI |
InChI=1S/C10H21NOS/c1-4-10(12)9-13-8-7-11(5-2)6-3/h4,10,12H,1,5-9H2,2-3H3 |
Clave InChI |
JMRCTLPPBZMTGE-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCSCC(C=C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



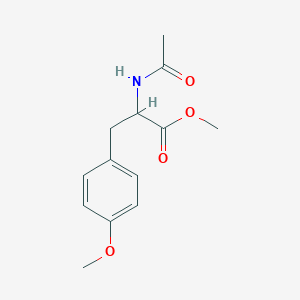
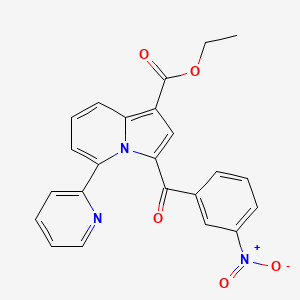


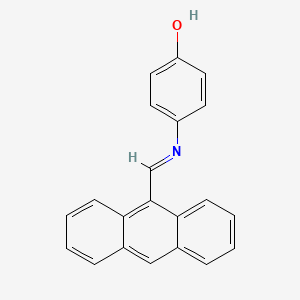

![1-[2-(diethylamino)ethyl]-3,5,7-trimethyl-1,3-dihydro-2H-azepin-2-one](/img/structure/B11955778.png)
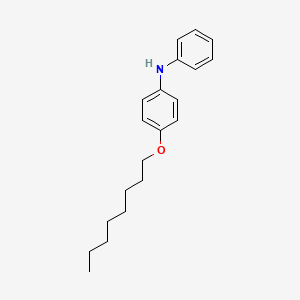
![N-cyclopropyl-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11955790.png)
![6-[1-(2-Hydroxyethylamino)ethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B11955792.png)

